rac N,O-Diacetyl Pseudoephedrine rac N,O-Diacetyl Pseudoephedrine
Brand Name: Vulcanchem
CAS No.: 144032-36-0
VCID: VC0114201
InChI: InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3/t10-,14+/m0/s1
SMILES: CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C
Molecular Formula: C14H19NO3
Molecular Weight: 249.31

rac N,O-Diacetyl Pseudoephedrine

CAS No.: 144032-36-0

Cat. No.: VC0114201

Molecular Formula: C14H19NO3

Molecular Weight: 249.31

* For research use only. Not for human or veterinary use.

rac N,O-Diacetyl Pseudoephedrine - 144032-36-0

Specification

CAS No. 144032-36-0
Molecular Formula C14H19NO3
Molecular Weight 249.31
IUPAC Name [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate
Standard InChI InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3/t10-,14+/m0/s1
Standard InChI Key DISCLSGXBAXBTJ-IINYFYTJSA-N
SMILES CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Rac N,O-Diacetyl Pseudoephedrine is officially identified by its CAS registry number 144032-36-0, representing a specific chemical entity in scientific literature and commercial catalogs . The compound is known by several synonyms that reflect its chemical structure and stereochemistry, including (S*,S*)-N-[2-(Acetyloxy)-1-methyl-2-phenylethyl]-N-methylacetamide and [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate . The nomenclature incorporates the "rac" prefix, denoting a racemic mixture containing equal proportions of stereoisomers, specifically referring to the equimolar mixture of the (1S,2S) and (1R,2R) forms of the N,O-diacetylated pseudoephedrine .

The chemical entity can also be found under alternative names such as N,O-Diacetylpseudoephedrine and (1S,2S)-2-(N-methylacetamido)-1-phenylpropyl acetate in various chemical databases and research literature . This diversity in nomenclature reflects the compound's structural complexity and its relationship to the parent compound pseudoephedrine, while emphasizing the specific acetylation modifications that define its unique chemical identity.

Physical and Chemical Properties

Rac N,O-Diacetyl Pseudoephedrine possesses distinctive physicochemical characteristics that influence its handling, storage, and potential applications in research settings. The compound presents as a pale yellow thick oil at room temperature, distinguishing it from crystalline pseudoephedrine . Its exact molecular formula is C14H19NO3, corresponding to a precise molecular weight of 249.30-249.31 g/mol .

The physical and chemical properties of rac N,O-Diacetyl Pseudoephedrine are summarized in the following table:

PropertySpecificationReference
Molecular FormulaC14H19NO3
Molecular Weight249.30-249.31 g/mol
Physical AppearancePale Yellow Thick Oil
SolubilityChloroform, Dichloromethane, DMSO
Purity (Commercial)≥95-98%
Storage Conditions2-8°C, protected from air and light

The compound demonstrates good solubility in organic solvents, including chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), but limited solubility in aqueous media due to its lipophilic character . This solubility profile reflects the increased hydrophobicity resulting from the acetylation of both the hydroxyl and amine functional groups present in the parent pseudoephedrine molecule.

Relationship to Pseudoephedrine

Structural Modifications

Rac N,O-Diacetyl Pseudoephedrine represents a specific chemical modification of pseudoephedrine through acetylation at two key functional groups. The compound contains acetyl groups attached to both the nitrogen (forming an N-acetyl amide) and the oxygen (forming an O-acetyl ester) of pseudoephedrine . These structural modifications significantly alter the compound's physicochemical properties compared to the parent molecule, particularly increasing its lipophilicity and potentially modifying its pharmacokinetic behavior .

The diacetylation process transforms the secondary amine and alcohol groups of pseudoephedrine into amide and ester functionalities, respectively. This chemical alteration affects several properties, including:

  • Decreased hydrogen-bonding capacity due to masking of the NH and OH groups

  • Increased molecular weight from 165.23 g/mol (pseudoephedrine) to 249.30 g/mol

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Modified metabolic profile, potentially functioning as a prodrug

These structural changes represent purposeful molecular engineering to investigate how such modifications might affect the compound's biological activity and drug-like properties.

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